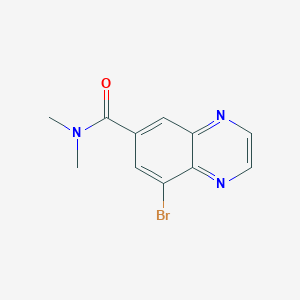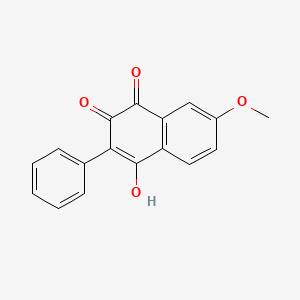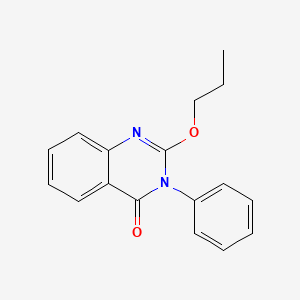![molecular formula C14H17N3OS B11844937 N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide CAS No. 117840-40-1](/img/structure/B11844937.png)
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide is a synthetic compound known for its unique spirocyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide typically involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean–Stark trap to remove water . This method ensures the formation of the spirocyclic structure essential for the compound’s activity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom within the spirocyclic structure.
Reduction: This can affect the nitrogen atoms in the diazaspiro ring.
Substitution: This reaction can occur at the benzamide moiety or within the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like toluene or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amine derivatives.
Applications De Recherche Scientifique
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition.
Medicine: The compound has shown promise as an anti-ulcer agent, comparable to omeprazole.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets. In the case of its anti-ulcer activity, it likely inhibits proton pumps or other enzymes involved in gastric acid secretion . The spirocyclic structure allows for a stable interaction with these targets, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Benzyl-4-(3-dimethylaminopropyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 8-Benzyl-4-(2-dimethylaminoethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 4,8-Dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Uniqueness
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Its ability to act as an anti-ulcer agent with minimal side effects compared to other compounds makes it particularly valuable in medicinal chemistry .
Propriétés
Numéro CAS |
117840-40-1 |
|---|---|
Formule moléculaire |
C14H17N3OS |
Poids moléculaire |
275.37 g/mol |
Nom IUPAC |
N-(2-thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide |
InChI |
InChI=1S/C14H17N3OS/c18-12(11-7-3-1-4-8-11)15-13-16-14(17-19-13)9-5-2-6-10-14/h1,3-4,7-8,17H,2,5-6,9-10H2,(H,15,16,18) |
Clé InChI |
UYBRBIFHDFCTHH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)NSC(=N2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone](/img/structure/B11844855.png)
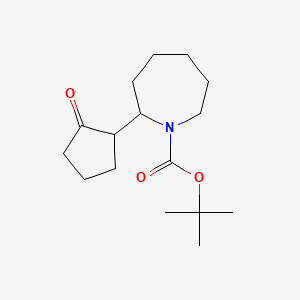



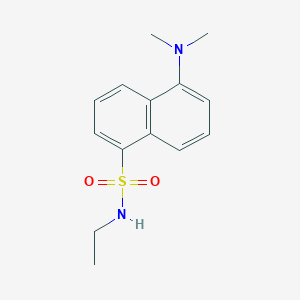
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11844900.png)
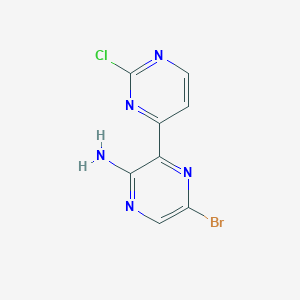
![[(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11844909.png)
